molecular formula C11H18ClN B14240909 1-(2-Chlorocyclohex-2-en-1-yl)piperidine CAS No. 205759-04-2

1-(2-Chlorocyclohex-2-en-1-yl)piperidine

Cat. No.: B14240909
CAS No.: 205759-04-2
M. Wt: 199.72 g/mol
InChI Key: OSGLYKSIFBUGRG-UHFFFAOYSA-N
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Description

1-(2-Chlorocyclohex-2-en-1-yl)piperidine is an organic compound that belongs to the class of piperidines. It is characterized by a piperidine ring attached to a chlorocyclohexene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorocyclohex-2-en-1-yl)piperidine typically involves the reaction of piperidine with 2-chlorocyclohex-2-en-1-one. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include bases such as sodium hydride or potassium carbonate, which facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorocyclohex-2-en-1-yl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while substitution reactions can produce a variety of substituted piperidines .

Scientific Research Applications

1-(2-Chlorocyclohex-2-en-1-yl)piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chlorocyclohex-2-en-1-yl)piperidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Chlorocyclohex-2-en-1-yl)piperidine is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

205759-04-2

Molecular Formula

C11H18ClN

Molecular Weight

199.72 g/mol

IUPAC Name

1-(2-chlorocyclohex-2-en-1-yl)piperidine

InChI

InChI=1S/C11H18ClN/c12-10-6-2-3-7-11(10)13-8-4-1-5-9-13/h6,11H,1-5,7-9H2

InChI Key

OSGLYKSIFBUGRG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2CCCC=C2Cl

Origin of Product

United States

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